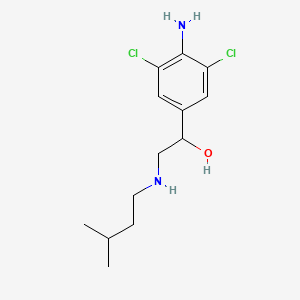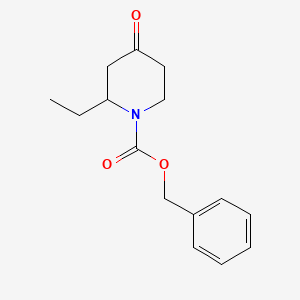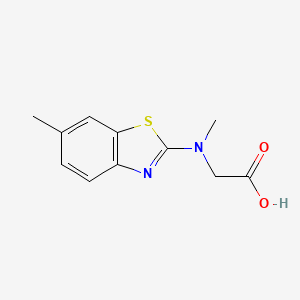![molecular formula C11H14BNNa2O2 B1456110 Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate CAS No. 1452577-21-7](/img/structure/B1456110.png)
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate
Übersicht
Beschreibung
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate is a useful research compound. Its molecular formula is C11H14BNNa2O2 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Boron in Medicinal Applications
Boron-Based Drug Design : Boron's unique position in the periodic table endows it with peculiar properties, making it suitable for various applications in chemistry, technology, and medicine. Research has explored boron compounds' potential in drug design, leveraging boron's ability to form stable covalent bonds and create complex structures. This versatility suggests boron compounds' potential for innovative drug development, particularly in targeting specific biological mechanisms (Ciani & Ristori, 2012).
Boron Neutron Capture Therapy (BNCT) : BNCT is a cancer treatment approach that utilizes boron-containing compounds to target tumor cells selectively. By accumulating boron in tumors and irradiating the area with neutrons, boron atoms capture neutrons and undergo fission, releasing high-energy particles that destroy cancer cells. This method highlights boron's potential in providing targeted therapy for cancer, including breast cancer, with minimal damage to surrounding healthy tissues (Seneviratne et al., 2022).
Boron in Materials Science
Fire Retardancy and Wood Preservation : Boron compounds have been investigated for their dual functionality in providing fire retardancy and wood preservation. Research has focused on developing treatments that satisfy both the Australian Bushfire and Wood Preservation Standards, utilizing boron's properties to achieve resistance against fire and biodegradation, particularly for outdoor wood applications (Marney & Russell, 2008).
Boron in Nuclear Energy
Boron Dilution in Nuclear Reactors : The management of boron concentration within nuclear reactors is crucial for safe operation due to boron's high neutron absorption cross-section. Research has focused on understanding boron dilution accidents, where non-uniform boron concentration can lead to reactivity accidents. This area of study emphasizes the importance of monitoring and controlling boron levels to ensure nuclear reactor safety (Yu et al., 2020).
Eigenschaften
IUPAC Name |
disodium;dioxido-[2-(pyrrolidin-1-ylmethyl)phenyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO2.2Na/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13;;/h1-2,5-6H,3-4,7-9H2;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVTYZVQLLLVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC2)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNNa2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


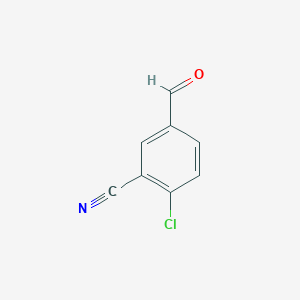

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)

![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)

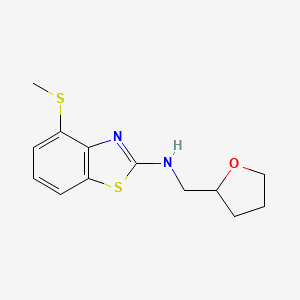
![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)

